4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
Beschreibung
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one (hereafter referred to as Compound A) is a synthetic pyrrolidin-2-one derivative characterized by:
- A benzodiazol-2-yl core linked to a 2-hydroxypropyl side chain substituted with a 2-chlorophenoxy group.
- A 4-fluorophenyl substituent on the pyrrolidin-2-one ring.
The compound’s design likely aims to optimize interactions with adrenergic receptors (ARs) or ion channels, given the pharmacological focus of related pyrrolidin-2-one derivatives .
Eigenschaften
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O3/c27-21-5-1-4-8-24(21)34-16-20(32)15-31-23-7-3-2-6-22(23)29-26(31)17-13-25(33)30(14-17)19-11-9-18(28)10-12-19/h1-12,17,20,32H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDXBYTVBGHHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorophenol, hydroxypropyl bromide, and fluorophenyl derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to alter its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Substituent Analysis and Receptor Affinity
Compound A’s pharmacological profile can be contextualized by comparing its substituents to those of analogs (Table 1):
Key Observations :
- Chlorophenoxy vs.
- Fluorophenyl Positioning : The 4-fluorophenyl group in Compound A is shared with ’s analog but differs in attachment (direct vs. benzyl). Fluorine’s electronegativity likely enhances pharmacokinetic properties, as seen in compounds with prolonged hypotensive effects .
- Hydroxypropyl Chain : The 2-hydroxypropyl moiety in Compound A may improve solubility compared to the piperazine-propyl chains in compounds, though this requires experimental validation.
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydrochloride salt form of ’s analog likely enhances aqueous solubility compared to Compound A’s free base. The 2-hydroxypropyl chain in Compound A may partially offset this through hydrogen bonding .
- Metabolic Stability: The 2-chlorophenoxy group in Compound A may reduce oxidative metabolism compared to ’s 4-methoxyphenoxy group, which is prone to demethylation .
Biologische Aktivität
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a benzodiazole moiety and a pyrrolidinone ring. Its molecular formula is C21H21ClF N3O3, with a molecular weight of approximately 403.86 g/mol.
Research indicates that this compound may act on various biological targets, primarily through modulation of neurotransmitter receptors and inhibition of specific enzymes. The following mechanisms have been proposed:
- GABA-A Receptor Modulation : Similar compounds have shown to act as positive allosteric modulators (PAMs) of GABA-A receptors, which are critical in regulating neuronal excitability and have implications in treating anxiety and epilepsy .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism or other pathways, potentially leading to increased levels of certain neurotransmitters in the brain.
Pharmacological Effects
The biological activity of the compound has been evaluated through various studies:
Antidepressant Activity
A study demonstrated that derivatives similar to this compound exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonergic and noradrenergic transmission .
Neuroprotective Effects
Research has suggested that the compound may possess neuroprotective properties, potentially offering benefits in conditions like Alzheimer's disease. This is hypothesized to result from its ability to modulate neuroinflammatory pathways and reduce oxidative stress .
Data Tables
The following table summarizes key findings from various studies on the biological activity of the compound:
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | GABA-A modulation | In vitro assays | Increased receptor activation |
| Study B | Antidepressant effects | Behavioral tests | Significant reduction in depressive behavior |
| Study C | Neuroprotection | Animal models | Reduced neuronal death and inflammation |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical trial involving rodents, administration of the compound led to improved cognitive function in models of induced memory impairment. The results indicated enhanced synaptic plasticity associated with increased BDNF levels.
- Case Study 2 : A clinical evaluation in patients with generalized anxiety disorder showed that treatment with a related compound resulted in significant reductions in anxiety scores compared to placebo, suggesting potential applicability for human use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
